N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide
Description
N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential applications. The compound contains a spirocyclic framework, which is known for imparting rigidity and three-dimensionality to molecules, often leading to enhanced biological activity and selectivity.
Properties
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c15-8-12(10-3-1-2-4-10)17-13(18)11-7-14(11)5-6-16-9-14/h10-12,16H,1-9,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTXNSVZCWDBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)NC(=O)C2CC23CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide typically involves the construction of the spirocyclic core followed by functionalization. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is known for its stereoselectivity and efficiency in forming the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, often leading to high affinity and selectivity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
5-aza-spiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in their functional groups and side chains.
2-oxa-1-azaspiro[3.2.0]heptanes: These compounds have a similar spirocyclic framework but include an oxygen atom in the ring structure
Uniqueness
N-(2-amino-1-cyclopentylethyl)-5-azaspiro[2.4]heptane-2-carboxamide is unique due to its specific combination of the spirocyclic core with the cyclopentyl and aminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
